molecular formula C12H11NOS B076194 N-(5-Phenyl-2-thienyl)acetamide CAS No. 14770-86-6

N-(5-Phenyl-2-thienyl)acetamide

Cat. No. B076194
CAS RN: 14770-86-6
M. Wt: 217.29 g/mol
InChI Key: OSKPBKKQLNRUFG-UHFFFAOYSA-N
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Description

N-(5-Phenyl-2-thienyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. PTAC belongs to the class of thienylacetamide derivatives, which have shown promising results in various biological assays.

Mechanism Of Action

The exact mechanism of action of N-(5-Phenyl-2-thienyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the GABA-A receptor. N-(5-Phenyl-2-thienyl)acetamide has also been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

N-(5-Phenyl-2-thienyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that N-(5-Phenyl-2-thienyl)acetamide can increase cell viability, reduce oxidative stress, and modulate the expression of various genes and proteins. In vivo studies have shown that N-(5-Phenyl-2-thienyl)acetamide can improve cognitive function, reduce inflammation, and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

N-(5-Phenyl-2-thienyl)acetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-Phenyl-2-thienyl)acetamide also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(5-Phenyl-2-thienyl)acetamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of novel N-(5-Phenyl-2-thienyl)acetamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

N-(5-Phenyl-2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain N-(5-Phenyl-2-thienyl)acetamide in high yield and purity.

Scientific Research Applications

N-(5-Phenyl-2-thienyl)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-Phenyl-2-thienyl)acetamide has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(5-Phenyl-2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the immune response and may have potential as an immunomodulatory agent.

properties

CAS RN

14770-86-6

Product Name

N-(5-Phenyl-2-thienyl)acetamide

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(5-phenylthiophen-2-yl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

OSKPBKKQLNRUFG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(S1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(S1)C2=CC=CC=C2

Other CAS RN

14770-86-6

synonyms

N-(5-phenyl-2-thienyl)acetamide

Origin of Product

United States

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